![molecular formula C19H21N5O2 B5646782 3-methyl-7-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(3H)-quinazolinone](/img/structure/B5646782.png)
3-methyl-7-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(3H)-quinazolinone
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step chemical reactions, including amino protection, nucleophilic reaction, deprotection, and purification via silica gel chromatography. A method described for a similar compound involves obtaining the target compounds with high yields, indicating the feasibility of the synthesis process for derivatives containing a 4-piperazinyl quinazoline ring (Guo Qian-yi, 2011).
Molecular Structure Analysis
Quinazolinone derivatives' molecular structures are characterized using spectroscopic techniques such as IR, GC-MS, and 1H-NMR. These methods allow for the detailed identification of the compound's structure, confirming the presence of specific functional groups and the overall molecular framework.
Chemical Reactions and Properties
Quinazolinone compounds undergo various chemical reactions, including copper-catalyzed reductive amination through azidation followed by reduction and oxidative amination of C(sp3)–H bonds. This process is used for the synthesis of N-fused heterocycles in good to excellent yields, highlighting the chemical reactivity of the quinazolinone core (N. Nandwana et al., 2017).
Physical Properties Analysis
While specific details on the physical properties of “3-methyl-7-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(3H)-quinazolinone” are not provided, quinazolinone derivatives generally exhibit notable physical characteristics such as melting points, solubility, and stability, which are crucial for their application in medicinal chemistry.
Chemical Properties Analysis
The chemical properties of quinazolinones include their reactivity towards various chemical transformations, such as lithiation, which allows for the introduction of various substituents into the quinazolinone framework. These reactions enable the synthesis of a wide array of derivatives with potential biological activities (Keith Smith et al., 1996).
properties
IUPAC Name |
3-methyl-7-[4-(1-methylimidazol-2-yl)piperidine-1-carbonyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-22-10-7-20-17(22)13-5-8-24(9-6-13)18(25)14-3-4-15-16(11-14)21-12-23(2)19(15)26/h3-4,7,10-13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEBZAIGLHTROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(3H)-quinazolinone |
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